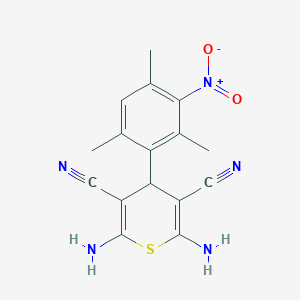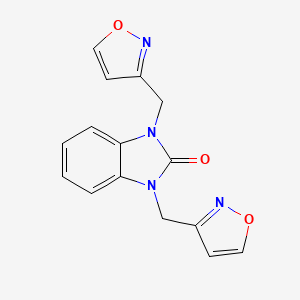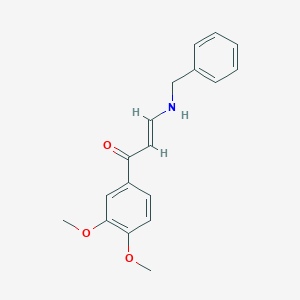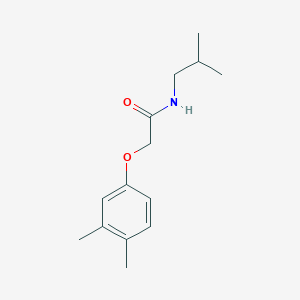
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile, also known as DANTTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiopyran derivative and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the formation of a complex with metal ions. The complex formation results in a change in the fluorescence properties of this compound, which can be detected using fluorescence spectroscopy. The complex formation is reversible, and the fluorescence properties of this compound can be restored by the addition of a chelating agent.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It exhibits antioxidant activity and can scavenge free radicals. This compound also exhibits antimicrobial activity and can inhibit the growth of various bacteria and fungi. Additionally, this compound has been shown to possess anticancer activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has several advantages for use in lab experiments. It exhibits high selectivity and sensitivity towards copper ions, making it an ideal fluorescent probe for the detection of copper ions in biological samples. Additionally, this compound is stable under a wide range of pH and temperature conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its application in biological samples.
Orientations Futures
There are several future directions for the study of 2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile. One of the areas of interest is the development of this compound-based sensors for the detection of copper ions in living cells. Another area of interest is the study of the anticancer activity of this compound and its potential application in cancer therapy. Additionally, the synthesis of this compound derivatives with improved solubility and selectivity towards metal ions is an area of future research.
Conclusion
In conclusion, this compound is a thiopyran derivative that has gained significant attention in the field of scientific research. Its potential application as a fluorescent probe for the detection of metal ions, antioxidant, antimicrobial, and anticancer activity makes it a promising compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 2,4,6-trimethyl-3-nitrophenyl isothiocyanate with 2,6-diaminopyridine in the presence of triethylamine. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as a yellow solid. The yield of this compound can be improved by using a solvent-free microwave-assisted synthesis method.
Applications De Recherche Scientifique
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has been extensively studied for its potential application in various scientific fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound exhibits high selectivity and sensitivity towards copper ions and can be used for the detection of copper ions in biological samples.
Propriétés
IUPAC Name |
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-7-4-8(2)14(21(22)23)9(3)12(7)13-10(5-17)15(19)24-16(20)11(13)6-18/h4,13H,19-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUSLDOBOBQBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C2C(=C(SC(=C2C#N)N)N)C#N)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)

![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
![3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide](/img/structure/B4996732.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B4996740.png)
![4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
![4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4996754.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)